Hexachloroplatinic(IV) acid hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

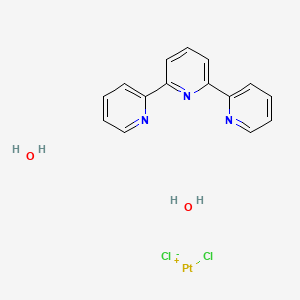

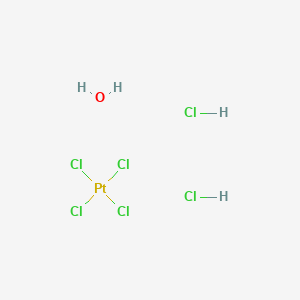

Hexachloroplatinic(IV) acid hydrate, also known as chloroplatinic acid hydrate, is a chemical compound with the formula H₂PtCl₆·xH₂O. It is one of the most readily available compounds of platinum and is widely used in various industrial and scientific applications. This compound is typically found as a reddish-brown solid and is highly soluble in water .

Wirkmechanismus

Target of Action

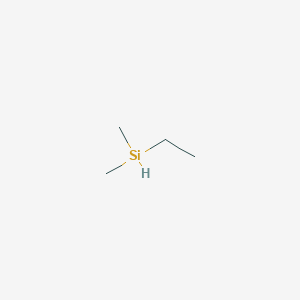

Hexachloroplatinic(IV) acid hydrate primarily targets olefinic double bonds . It is used in the addition of silicon hydrides to olefinic double bonds . The compound’s role as a catalyst in these reactions is crucial for the synthesis of various materials .

Mode of Action

The compound interacts with its targets through a process known as hydrosilylation . In this process, the compound acts as a catalyst, facilitating the addition of silicon hydrides to olefinic double bonds . This results in the formation of new bonds and the synthesis of new compounds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the hydrosilylation pathway . The compound’s catalytic action in this pathway leads to the synthesis of new compounds, which can have various downstream effects depending on the specific reactants involved .

Pharmacokinetics

It is known that the compound is soluble in water , which could influence its bioavailability.

Result of Action

The primary result of this compound’s action is the synthesis of new compounds . By acting as a catalyst in the hydrosilylation pathway, the compound facilitates the formation of new bonds and the creation of new materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . Therefore, it is crucial to prevent the compound from contaminating groundwater systems .

Vorbereitungsmethoden

Hexachloroplatinic(IV) acid hydrate can be synthesized through several methods:

Dissolution in Aqua Regia: The most common method involves dissolving platinum in aqua regia (a mixture of nitric acid and hydrochloric acid).

Chlorine Gas Exposure: Another method involves exposing an aqueous suspension of platinum particles to chlorine gas, resulting in the formation of hexachloroplatinic acid.

Electrolysis: Hexachloroplatinic acid can also be produced via electrolysis of platinum in the presence of hydrochloric acid.

Analyse Chemischer Reaktionen

Hexachloroplatinic(IV) acid hydrate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Hexachloroplatinic(IV) acid hydrate has numerous applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Hexachloroplatinic(IV) acid hydrate can be compared with other platinum compounds, such as:

Platinic Chloride (PtCl₄): Similar to hexachloroplatinic acid, platinic chloride is used in catalysis and as a precursor for other platinum compounds.

Ammonium Hexachloroplatinate ((NH₄)₂PtCl₆): This compound is formed by treating hexachloroplatinic acid with ammonium salts and is used in the purification of platinum.

Potassium Hexachloroplatinate (K₂PtCl₆): Used in the determination of potassium and in various catalytic applications.

This compound is unique due to its high solubility in water and its versatility as a catalyst in numerous chemical reactions.

Eigenschaften

IUPAC Name |

tetrachloroplatinum;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.H2O.Pt/h6*1H;1H2;/q;;;;;;;+4/p-4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLIOYUPLNYLSSR-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl.Cl.Cl[Pt](Cl)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H4OPt |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium 3-{2-[4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidenetetrahydropyrimidin-5(2H)-ylidene)but-2-en-1-ylidene]-1,3-benzoxazol-3(2H)-yl}propane-1-sulfonate](/img/structure/B7801194.png)